molecular formula C26H20N4O4 B2659017 N-(2H-1,3-benzodioxol-5-yl)-6-benzyl-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide CAS No. 900285-27-0

N-(2H-1,3-benzodioxol-5-yl)-6-benzyl-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

Cat. No.: B2659017
CAS No.: 900285-27-0
M. Wt: 452.47
InChI Key: UKWHZRSEMXQEIV-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-6-benzyl-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0³,⁷]trideca-3(7),4,8,10,12-pentaene-5-carboxamide (CAS: 900285-27-0) is a complex tricyclic heterocyclic compound with the molecular formula C₂₆H₂₀N₄O₄ (molecular weight: 424.46 g/mol). Its structure features a benzodioxol moiety, a benzyl group, and a methyl-substituted triazatricyclic core, which collectively contribute to its unique physicochemical and biological properties .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-6-benzyl-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O4/c1-16-6-5-11-29-23(16)28-24-19(26(29)32)13-20(30(24)14-17-7-3-2-4-8-17)25(31)27-18-9-10-21-22(12-18)34-15-33-21/h2-13H,14-15H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWHZRSEMXQEIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-6-benzyl-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodioxole ring, the introduction of the benzyl group, and the construction of the triazatricyclo framework. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-6-benzyl-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the benzodioxole and benzyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and catalysts such as palladium. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-6-benzyl-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-6-benzyl-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Key Structural Differences

The closest analog identified is 6-benzyl-N-(2,4-dimethoxyphenyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0³,⁷]trideca-3(7),4,8,10,12-pentaene-5-carboxamide (CAS: Not listed; molecular formula: C₂₆H₂₄N₄O₅, molecular weight: 468.5 g/mol) . The primary structural distinction lies in the substituent on the aromatic ring:

  • Target compound : Contains a 1,3-benzodioxol-5-yl group, which is electron-rich due to the oxygen atoms in the dioxolane ring.
  • Analog : Features a 2,4-dimethoxyphenyl group, where methoxy substituents provide steric bulk and moderate electron-donating effects.

Physicochemical and Computational Properties

A comparative analysis of key parameters is summarized below:

Property Target Compound Analog
Molecular Weight (g/mol) 424.46 468.5
XLogP3 (lipophilicity) Not reported 3.7
Hydrogen Bond Acceptors 5 5
Rotatable Bonds Not reported 6
Topological Polar Surface Area (Ų) 85.2 85.2

Key Observations :

  • The analog’s higher molecular weight and rotatable bond count (6 vs. likely fewer in the target) may reduce membrane permeability but enhance conformational flexibility for target binding.
  • Both compounds share identical hydrogen-bonding profiles and polar surface areas, suggesting similar solubility and bioavailability trends.

Virtual Screening and Similarity Metrics

As per computational similarity principles, structural analogs with >70% similarity in molecular descriptors (e.g., TPSA, logP) often exhibit comparable biological activities . While both compounds meet this threshold, the benzodioxol group’s unique electronic profile may confer distinct pharmacological advantages, such as enhanced metabolic stability or target selectivity.

Pharmacokinetic Predictions

  • Analog : Increased rotatable bonds may lead to faster renal clearance.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-6-benzyl-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity.

Chemical Structure and Synthesis

The compound features a unique tricyclic structure combined with a benzodioxole moiety, which is known for its diverse biological properties. The synthesis of such compounds typically involves multi-step organic reactions that may include condensation reactions and cyclization processes.

Synthesis Overview

  • Starting Materials : The synthesis begins with 2H-1,3-benzodioxole derivatives and various amines or carboxylic acids.
  • Reaction Conditions : Standard conditions often involve refluxing in organic solvents like ethanol or methanol, sometimes using catalysts to enhance yields.
  • Purification : Post-synthesis, compounds are usually purified via recrystallization or chromatography.

Anticancer Activity

Research indicates that compounds containing the benzodioxole moiety exhibit significant anticancer properties. For instance, studies have shown that related benzodioxole derivatives can inhibit the proliferation of various cancer cell lines.

Case Study Example :

  • A study evaluated the anticancer effects of a similar benzodioxole derivative on Hep3B liver cancer cells. The compound demonstrated a reduction in α-fetoprotein secretion and induced cell cycle arrest in the G2-M phase, which is indicative of its potential as an anticancer agent .

Antioxidant Properties

The antioxidant activity of these compounds is also noteworthy. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly employed to assess this property.

Antioxidant Evaluation :

  • Compounds derived from benzodioxole have shown varying degrees of antioxidant activity with IC50 values significantly lower than standard antioxidants like Trolox. For example, one derivative exhibited an IC50 value of 39.85 µM compared to Trolox's IC50 of 7.72 µM .

Mechanistic Studies

Understanding the mechanisms by which these compounds exert their biological effects is crucial for drug development.

  • Cell Cycle Modulation : Compounds can induce cell cycle arrest by interfering with key regulatory proteins involved in cell division.
  • Apoptosis Induction : Some studies suggest that these compounds may promote apoptosis in cancer cells through caspase activation pathways.
  • Reactive Oxygen Species (ROS) Scavenging : Their antioxidant properties may also stem from their ability to scavenge free radicals, thereby reducing oxidative stress in cells.

Table 1: Biological Activity of Related Benzodioxole Derivatives

CompoundActivity TypeIC50 Value (µM)Reference
Compound 2aAnticancer (Hep3B)1625.8
Compound 2bAntioxidant39.85
TroloxAntioxidant7.72

Table 2: Mechanistic Insights

MechanismDescription
Cell Cycle ArrestInduces G2-M phase arrest in cancer cells
ApoptosisActivates caspases leading to programmed cell death
ROS ScavengingReduces oxidative stress through free radical scavenging

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